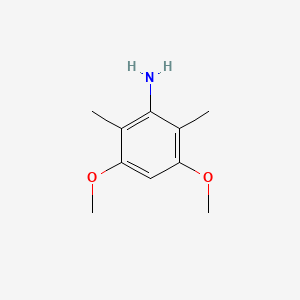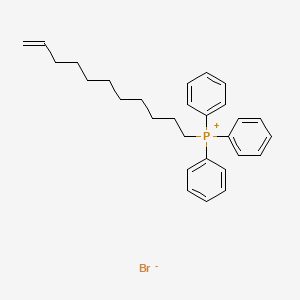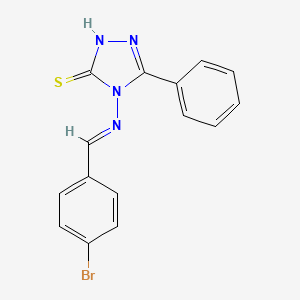
3,5-Dimethoxy-2,6-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethoxy-2,6-dimethylaniline is an organic compound with the molecular formula C10H15NO2 It is a derivative of aniline, featuring two methoxy groups and two methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-2,6-dimethylaniline typically involves the methylation of 3,5-dimethoxyaniline. One common method is the reaction of 3,5-dimethoxyaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-2,6-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce halogenated or nitrated compounds.
Scientific Research Applications
3,5-Dimethoxy-2,6-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-2,6-dimethylaniline involves its interaction with various molecular targets and pathways. The compound can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular components, which may contribute to its biological activities. Additionally, the compound can form covalent adducts with biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylaniline: An aromatic amine with two methyl groups at the 2 and 6 positions.
3,5-Dimethylaniline: An aromatic amine with two methyl groups at the 3 and 5 positions.
2,6-Dimethoxy-3,5-dimethylaniline: A compound with similar substituents but different positions on the benzene ring.
Uniqueness
3,5-Dimethoxy-2,6-dimethylaniline is unique due to the specific arrangement of its methoxy and methyl groups, which influence its chemical reactivity and biological properties. This distinct structure allows it to participate in unique chemical reactions and exhibit specific biological activities not observed in its analogs.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3,5-dimethoxy-2,6-dimethylaniline |
InChI |
InChI=1S/C10H15NO2/c1-6-8(12-3)5-9(13-4)7(2)10(6)11/h5H,11H2,1-4H3 |
InChI Key |
SBTITZJALSPJLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1OC)OC)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[(E)-[(4-fluorophenyl)carbamothioylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B11998921.png)
![ethyl 2-{[(E)-(dimethylamino)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11998922.png)




![2-{[3-Oxo-3-(2-tetradecanoylhydrazinyl)propanoyl]amino}benzoic acid](/img/structure/B11998947.png)



![[9-Bromo-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methylphenyl)methanone](/img/structure/B11998976.png)

![5-(4-methylphenyl)-4-{[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998990.png)
